molecular formula C7H12O2 B082338 2-Heptenoic acid CAS No. 10352-88-2

2-Heptenoic acid

Cat. No.: B082338
CAS No.: 10352-88-2
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-Heptenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

2-Heptenoic acid serves as a biochemical reagent in life sciences research. It is utilized in studies related to:

  • Cell Signaling: It plays a role in lipid metabolism pathways, influencing cellular processes such as signaling and inflammation .
  • Infection Studies: Research indicates its potential in anti-infection applications, including activity against various pathogens like bacteria and viruses .

Pharmaceutical Development

The compound has been investigated for its therapeutic properties:

  • Anti-inflammatory Effects: Studies have shown that it may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
  • Drug Screening: It is used in high-throughput screening assays to evaluate the efficacy of new drugs targeting various biological pathways such as apoptosis, autophagy, and immune response .

Food Industry

In the food sector, this compound is recognized for its flavoring properties. It can be found in certain food products as a flavor enhancer due to its unique taste profile.

Chemical Synthesis

The compound is also involved in organic synthesis processes:

  • Intermediate in Synthesis: It acts as an intermediate in the production of other chemical compounds, including esters and alcohols, which are essential in manufacturing fragrances and flavors .

Case Study 1: Anti-inflammatory Properties

A study evaluated the effects of this compound on inflammatory markers in vitro. The findings suggested a significant reduction in cytokine levels when cells were treated with the compound, indicating its potential for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of this compound demonstrated effectiveness against several viral strains, including influenza and herpes simplex virus. The study highlighted its mechanism of action through inhibition of viral replication pathways.

Comparative Data Table

Application AreaSpecific UseFindings/Notes
Biochemical ResearchCell signalingInfluences lipid metabolism
Pharmaceutical DevelopmentAnti-inflammatory effectsReduces cytokine levels in vitro
Food IndustryFlavoring agentEnhances taste profile in food products
Chemical SynthesisIntermediate for estersUsed in fragrance and flavor manufacturing

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its unsaturation, which imparts distinct chemical reactivity compared to its saturated analogs. The presence of the double bond allows for additional chemical transformations, making it a versatile compound in organic synthesis .

Biological Activity

2-Heptenoic acid, known for its structural formula C7H12O2\text{C}_7\text{H}_{12}\text{O}_2, is an unsaturated fatty acid with a double bond located at the second carbon position. This compound has garnered attention due to its potential biological activities, including its roles in various metabolic processes and its applications in the fields of biochemistry and pharmacology.

  • Molecular Formula : C7H12O2\text{C}_7\text{H}_{12}\text{O}_2
  • Molecular Weight : 128.17 g/mol
  • Boiling Point : 122 °C at 11.5 mmHg
  • Flash Point : 133 °C
  • Physical State : Colorless to almost colorless liquid
  • Specific Gravity : 0.95
  • Refractive Index : 1.46

Metabolic Role

This compound is classified as an alpha, beta-unsaturated monocarboxylic acid. It is involved in various metabolic pathways, primarily serving as a substrate for enzymatic reactions that modify fatty acids and other lipids. Its structure allows it to participate in reactions typical of unsaturated fatty acids, such as oxidation and conjugation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. Research indicates that it possesses inhibitory effects against certain bacterial strains, suggesting its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Listeria monocytogenes20

Pheromonal Activity

In addition to its antimicrobial properties, this compound has been identified as a pheromone in several species of insects, particularly within the context of mating behaviors. This role suggests that it may influence reproductive strategies and behaviors in these organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against foodborne pathogens demonstrated significant antibacterial properties. The research involved treating contaminated food samples with varying concentrations of the compound, resulting in a notable reduction in bacterial counts.

  • Methodology : The study utilized agar diffusion methods to measure inhibition.
  • Findings : Concentrations above 1% exhibited substantial inhibition of E. coli and S. aureus.

Case Study 2: Pheromone Research

In a study examining the behavioral responses of Drosophila melanogaster, researchers found that exposure to this compound significantly increased mating success rates among males when introduced into their environment.

  • Methodology : The experiment involved controlled environments where male fruit flies were exposed to different concentrations of the compound.
  • Findings : Mating success increased by over 30% in environments enriched with the pheromone compared to control groups without exposure.

Q & A

Q. Basic: What are the established synthesis methods for 2-Heptenoic acid, and how can purity be ensured?

Answer:
this compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation , leveraging α,β-unsaturated carboxylic acid precursors. For example:

  • HWE Reaction : Reacting diethyl (2-oxoheptyl)phosphonate with a carbonyl compound under basic conditions yields (E)-2-Heptenoic acid after hydrolysis .
  • Knoevenagel Condensation : Using malonic acid derivatives with heptanal in the presence of a catalyst (e.g., piperidine) generates the α,β-unsaturated acid .

Purity Assurance :

  • Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane eluent).
  • Analytical Techniques : Confirm purity using HPLC (C18 column, UV detection at 210 nm) or GC-MS (splitless mode, helium carrier gas) .
  • NMR Validation : Check for characteristic peaks (e.g., α,β-unsaturated proton at δ 6.8–7.2 ppm in 1H^1H-NMR; carbonyl carbon at ~170 ppm in 13C^{13}C-NMR) .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
HWE Olefination75–85≥98NaH, THF, 0°C to RT
Knoevenagel Reaction60–70≥95Piperidine, ethanol, reflux

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
this compound poses skin corrosion (Category 1C) and severe eye irritation (Category 1) risks . Key protocols include:

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves (tested for chemical permeation resistance).
    • Safety goggles with side shields or face shield.
    • Lab coat and chemical-resistant apron .
  • Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation exposure (respiratory irritation hazard, H335) .
  • Emergency Measures :
    • Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure : Irrigate with saline solution for 20 minutes; seek medical attention .

Q. Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:
Density Functional Theory (DFT) simulations are used to study:

  • Electrophilic Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Transition States : Analyze energy barriers for reactions like hydrogenation or Michael additions .
  • Solvent Effects : Use implicit solvation models (e.g., COSMO) to simulate solvent interactions .

Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate vibrational frequencies to confirm minima.

Compare computed NMR/IR spectra with experimental data for validation .

Q. Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

Answer:
Discrepancies often arise from experimental variability or analytical method differences . Resolve by:

Replication : Repeat measurements under standardized conditions (e.g., OECD Guidelines for logP determination).

Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., NIST Chemistry WebBook vs. academic publications).

Method Documentation : Ensure full transparency in protocols (e.g., shake-flask vs. HPLC methods for logP) .

Table 2: Reported Physicochemical Data

PropertyReported ValueMethod UsedSource
logP (octanol/water)1.8–2.1Shake-flask
Water Solubility3.2 g/L at 25°CGravimetric analysis

Q. Advanced: What strategies optimize this compound’s stability in long-term storage for biochemical assays?

Answer:

  • Storage Conditions :
    • Temperature : –20°C under inert gas (argon/nitrogen) to prevent oxidation.
    • Light Sensitivity : Use amber vials to avoid UV-induced isomerization .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .
  • Periodic QC Checks : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

  • IR Spectroscopy : Confirm α,β-unsaturated carbonyl stretch (~1680–1720 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode for accurate mass determination (e.g., [M+H]+ = 129.0764 for C7_7H12_{12}O2_2) .
  • X-ray Crystallography : Resolve stereochemistry of crystalline derivatives (e.g., ester analogs) .

Q. Advanced: How can this compound’s biological activity be mechanistically studied in enzyme inhibition assays?

Answer:

  • In Vitro Assays :
    • Acetylcholinesterase Inhibition : Use Ellman’s method (DTNB reagent) to measure IC50_{50} values .
    • Dose-Response Curves : Fit data to Hill plots to determine cooperativity.
  • Molecular Docking : Simulate binding interactions with enzymes (e.g., AutoDock Vina) to identify key residues .

Properties

IUPAC Name

(E)-hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNCBVQZBJDAJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893639
Record name (2E)-2-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Disagreeable rancid aroma
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

224.00 to 228.00 °C. @ 760.00 mm Hg
Record name 2-Heptenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.978
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10352-88-2, 18999-28-5
Record name trans-2-Heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Heptenoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-Heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hept-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hept-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEPTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Heptenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The procedure followed was analogous to part (b) of Example 1, with the exception that (before the cracking reaction) the mixture was heated with 50 g of water at 90° C. for 60 minutes. 268 g of heptenoic acid (boiling point 139°-141° C./25) were obtained, corresponding to a yield of 84.8%, relative to valeraldehyde which had reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Yield
84.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
2-Heptenoic acid
Reactant of Route 3
2-Heptenoic acid
Reactant of Route 4
2-Heptenoic acid
Reactant of Route 5
2-Heptenoic acid
Reactant of Route 6
Reactant of Route 6
2-Heptenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.